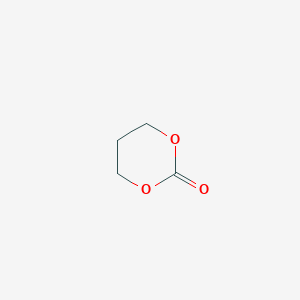

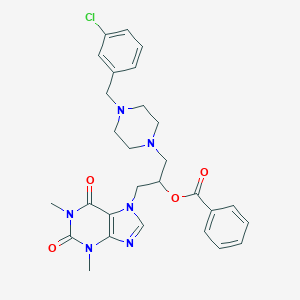

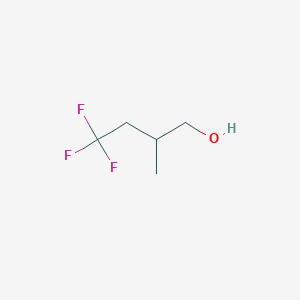

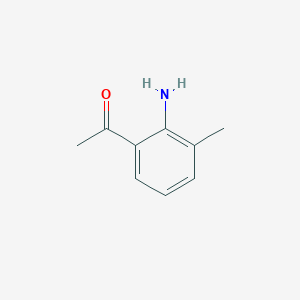

![molecular formula C9H8N2O2S B034649 3-氨基噻吩并[3,2-c]吡啶-2-甲酸甲酯 CAS No. 111042-92-3](/img/structure/B34649.png)

3-氨基噻吩并[3,2-c]吡啶-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves several key steps, including C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This method allows for the functionalization of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates through reactions with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids (Silva et al., 2021). Another approach involves palladium-catalyzed couplings and intramolecular cyclizations starting from 3-fluoro or 3-nitropicolinonitriles and methyl thioglycolate (Calhelha & Queiroz, 2010).

Molecular Structure Analysis

The molecular structure of related thieno[3,2-b]pyridine derivatives has been extensively studied. X-ray diffraction analysis provides insight into the atomic and molecular arrangements, offering a foundation for understanding the chemical behavior and reactivity of these compounds (Lysov et al., 2000).

Chemical Reactions and Properties

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr) that leads to the formation of bromo(methylthio)pyridines, serving as key precursors for further functionalization (Begouin, Peixoto, & Queiroz, 2013). The compound's ability to participate in diverse chemical reactions highlights its versatility in synthetic chemistry.

科学研究应用

- Scientific Field : Organic Chemistry and Cancer Research

- Application Summary : This compound has been used in the synthesis of aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine series .

- Methods of Application : The compound was prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

- Results or Outcomes : The aminodi(hetero)arylamines thus obtained were evaluated for their growth inhibitory effect on four human tumor cell lines. The compound with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name |

methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBOOZHVALVKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549609 |

Source

|

| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

CAS RN |

111042-92-3 |

Source

|

| Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

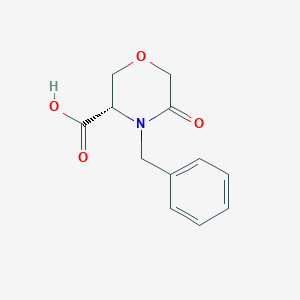

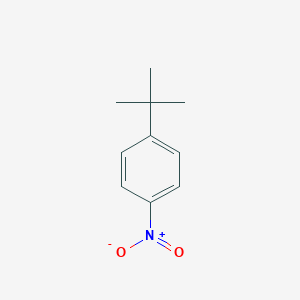

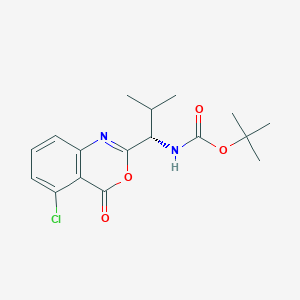

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)